molecular formula C13H18Cl2N2O B14782208 2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide

Cat. No.: B14782208
M. Wt: 289.20 g/mol
InChI Key: OQJRXJGRFYHOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide is a synthetic small-molecule amide derivative characterized by a butanamide backbone substituted with a 2,5-dichlorophenylmethyl group, an N-methyl group, and a 3-methyl branch (Figure 1).

Properties

Molecular Formula

C13H18Cl2N2O

Molecular Weight

289.20 g/mol

IUPAC Name

2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-6-10(14)4-5-11(9)15/h4-6,8,12H,7,16H2,1-3H3

InChI Key

OQJRXJGRFYHOOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mass utilization and recycling of reagents .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:

Comparison with Similar Compounds

Structural Differences

  • Chlorine Substitution : The target compound’s 2,5-dichlorophenyl group contrasts with BD 1008’s 3,4-dichlorophenethyl moiety. Ortho/para chlorine positioning (as in the target) often enhances π-π stacking in receptor binding, while meta/para configurations (e.g., BD 1008) favor hydrophobic interactions .
  • N-Substituents : The N-methyl and benzyl groups in the target compound differ from the pyrrolidinyl (BD 1008) and methoxymethyl (alachlor) moieties, influencing steric bulk and hydrogen-bonding capacity .

Functional Implications

  • Receptor Affinity : BD 1008 and BD 1047 () demonstrate that dichlorophenyl groups enhance sigma receptor binding. The target’s 2,5-dichloro configuration may similarly optimize affinity but for distinct targets due to altered stereoelectronic effects .
  • Herbicidal Activity : Alachlor’s efficacy as an herbicide relies on its chloroacetamide core inhibiting very-long-chain fatty acid synthesis. The target compound’s butanamide backbone and methyl groups likely preclude this mechanism, suggesting divergent applications .
  • Solubility and Stability : Crystallographic data () indicate that methyl and chlorine substituents influence hydrogen-bonding networks. The target’s 3-methyl branch may reduce aqueous solubility compared to alachlor but improve metabolic stability .

Biological Activity

2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide, also known as (S)-2-amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide, is a compound with significant potential in pharmacology due to its structural complexity and biological activity. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide is C₁₃H₁₈Cl₂N₂O, with a molar mass of 289.20 g/mol. The compound features a butyramide backbone with a dichlorobenzyl substituent and two dimethyl groups.

PropertyValue
Molecular FormulaC₁₃H₁₈Cl₂N₂O
Molar Mass289.20 g/mol
CAS Number24813-06-7

Research indicates that compounds similar to 2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide may interact with neurotransmitter systems, particularly those involved in the central nervous system. The presence of the dichlorobenzyl moiety likely enhances binding affinity to specific receptors or enzymes, suggesting potential therapeutic roles in neurological disorders.

Antiviral Properties

Recent studies have highlighted the antiviral potential of related compounds. For instance, novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have shown promising activity against human adenovirus (HAdV) with selectivity indexes exceeding 100. These findings suggest that similar structures may exhibit significant antiviral properties that warrant further investigation .

Antitumor Activity

Compounds with structural similarities have also been evaluated for antitumor effects. A study on amino acid derivatives demonstrated substantial antitumor activity against lymphoid leukemia in animal models. The mechanism was attributed to the ability of these compounds to inhibit key metabolic pathways in cancer cells .

Case Studies

  • Antiviral Activity : A study demonstrated that certain analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide exhibited IC50 values as low as 0.27 μM against HAdV while maintaining low cytotoxicity (CC50 = 156.8 μM). These results highlight the importance of structural modifications in enhancing biological efficacy .
  • Neuropharmacological Effects : Investigations into the pharmacodynamics of related compounds have shown that they can modulate neurotransmitter release and receptor activity. This suggests potential applications in treating neurodegenerative diseases where neurotransmitter dysregulation is a hallmark .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.